molecular formula C15H12Cl2N2S B2547915 3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine CAS No. 314746-70-8

3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine

Cat. No. B2547915
CAS RN: 314746-70-8
M. Wt: 323.24
InChI Key: YJRSSTCIXMHWNO-UHFFFAOYSA-N
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Description

“3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine” is a chemical compound. It is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative synthesis . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Another method involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .

Scientific Research Applications

Regioselective Synthesis

Imidazo[1,2-a]pyridine derivatives can be synthesized efficiently using a cascade reaction involving 2-aminopyridine, arylelglyoxal, and 4-hydroxypyran. This method yields targeted compounds with good to excellent yields .

Solvent-Free Synthesis

Researchers have developed a solvent- and catalyst-free synthesis route for 2-phenylimidazo[1,2-a]pyridine. Water, under microwave irradiation, provides an 82% yield, demonstrating the green chemistry potential of this approach .

properties

IUPAC Name

3,6-dichloro-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2S/c1-10-2-5-12(6-3-10)20-9-13-15(17)19-8-11(16)4-7-14(19)18-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRSSTCIXMHWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(N3C=C(C=CC3=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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